molecular formula C10H17NO6 B14352401 Diethyl 2-(2-nitroethyl)butanedioate CAS No. 90979-65-0

Diethyl 2-(2-nitroethyl)butanedioate

Cat. No.: B14352401
CAS No.: 90979-65-0
M. Wt: 247.24 g/mol
InChI Key: VPSJBBHICVFPEJ-UHFFFAOYSA-N
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Description

This compound features a nitroethyl (-CH₂CH₂NO₂) group at the 2-position of the butanedioate backbone, with ethyl ester moieties at both termini.

Properties

CAS No.

90979-65-0

Molecular Formula

C10H17NO6

Molecular Weight

247.24 g/mol

IUPAC Name

diethyl 2-(2-nitroethyl)butanedioate

InChI

InChI=1S/C10H17NO6/c1-3-16-9(12)7-8(5-6-11(14)15)10(13)17-4-2/h8H,3-7H2,1-2H3

InChI Key

VPSJBBHICVFPEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2-nitroethyl)butanedioate can be synthesized through the alkylation of diethyl malonate with 2-nitroethane. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the addition of 2-nitroethane. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-nitroethyl)butanedioate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Diethyl 2-(2-aminoethyl)butanedioate.

    Hydrolysis: Butanedioic acid derivatives.

    Substitution: Compounds with different functional groups replacing the nitro group.

Scientific Research Applications

Diethyl 2-(2-nitroethyl)butanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-(2-nitroethyl)butanedioate involves its chemical reactivity, particularly the nitro group. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The ester groups can be hydrolyzed to release carboxylic acids, which can interact with biological targets.

Comparison with Similar Compounds

Diethyl Butanedioate (Diethyl Succinate)

  • Structure : Ethyl esters at both ends of succinic acid.
  • Role in Evidence : Observed in wine volatile analysis, with concentrations influenced by defoliation treatments .
    • In the 2010–2011 vintage, apical defoliation at veraison (TD-v) increased diethyl butanedioate levels compared to the control (Ctrl).
    • In the 2015–2016 vintage, TD-v showed reduced diethyl butanedioate concentrations, suggesting environmental or cultivation-dependent variability .
  • Key Differences : Lacks the nitroethyl group, limiting its nitro-related reactivity compared to the target compound.

Dimethyl (2E)-2-Butenedioate

  • Formula : C₆H₈O₄
  • Molecular Weight : 144.1253 g/mol .
  • Structure : Unsaturated (trans-configuration) diester of maleic acid.
  • Key Differences: The double bond in butenedioate introduces conjugation and rigidity, altering solubility and reactivity compared to the saturated butanedioate backbone. No nitro functional group is present.

Ethyl 2-Methylbutanoate and Ethyl 3-Methylbutanoate

  • Role in Evidence : These branched-chain esters were elevated in apical defoliation groups in the 2010–2011 vintage but undetected in 2015–2016 .
  • Key Differences : Smaller molecular size and branched alkyl chains reduce steric hindrance compared to the nitroethyl-substituted butanedioate.

Data Table: Structural and Functional Comparison

Compound Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Insights from Evidence
Diethyl 2-(2-Nitroethyl)butanedioate Not provided Not available Nitroethyl, ester Likely high polarity; nitro group enables redox or cyclization reactions (inference).
Diethyl Butanedioate C₈H₁₄O₄ 174.19 Ester Environmentally sensitive concentration trends in wine .
Dimethyl (2E)-2-Butenedioate C₆H₈O₄ 144.13 Ester, alkene Conjugated system enhances electrophilicity .
Ethyl 2-Methylbutanoate C₇H₁₄O₂ 130.18 Branched ester Volatile aroma compound; cultivation-sensitive .

Research Findings and Limitations

  • Synthetic Utility : Analogous nitroesters, such as nitroethyl acetates, are used in pharmaceuticals and agrochemicals, suggesting possible applications for the target compound.
  • Evidence Gaps : The provided materials lack direct information on the synthesis, stability, or biological activity of this compound. Comparisons rely on structural extrapolation.

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